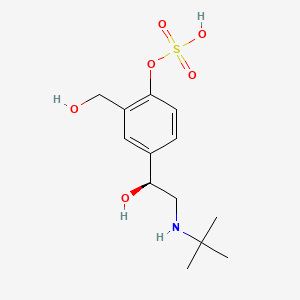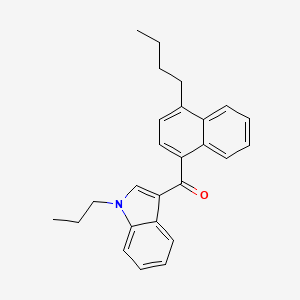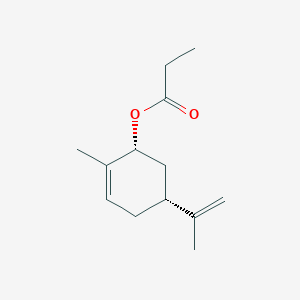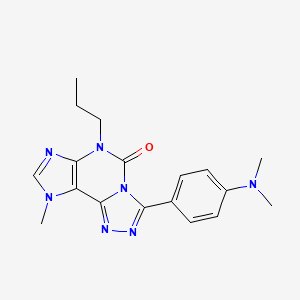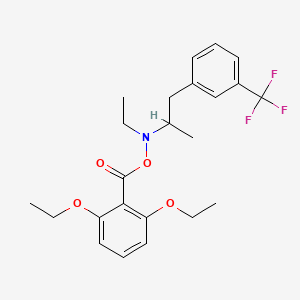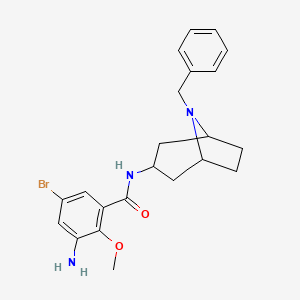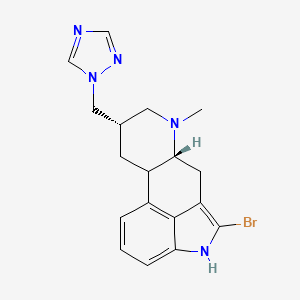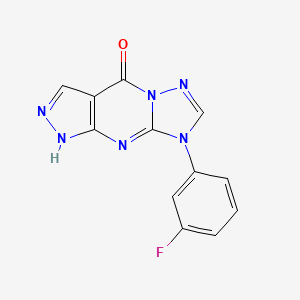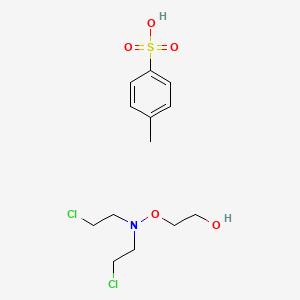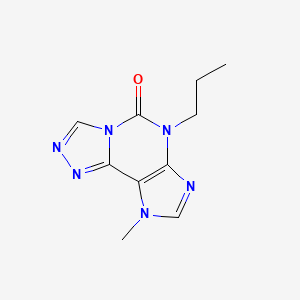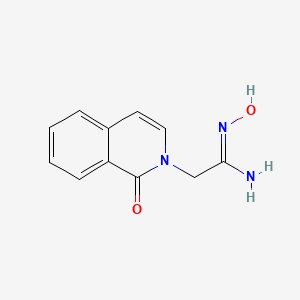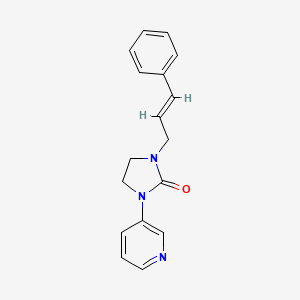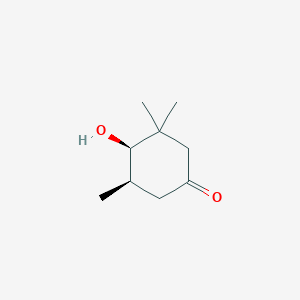
Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexanone, featuring hydroxyl and trimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- can be achieved through several methods. One common approach involves the hydroxylation of 3,3,5-trimethylcyclohexanone using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the consistent production of the cis-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 3,3,5-trimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Cyclohexanol, 3,3,5-trimethyl-: Contains a hydroxyl group but lacks the carbonyl group, leading to distinct chemical behavior.
Uniqueness
Cyclohexanone, 4-hydroxy-3,3,5-trimethyl-, cis- is unique due to the presence of both hydroxyl and carbonyl groups, which confer specific reactivity and potential applications. Its cis-configuration further distinguishes it from other isomers, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
90044-36-3 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4R,5R)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6,8,11H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
CZFNEULXUXGILY-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)CC([C@@H]1O)(C)C |
Kanonische SMILES |
CC1CC(=O)CC(C1O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


